2-((1-(2-Amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic compound designed for research purposes. It belongs to a class of molecules that target the androgen receptor, which plays a crucial role in prostate cancer development []. This compound is not a clinically approved drug and further research is needed to explore its therapeutic potential.
The synthesis of 2-((1-(2-Amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is described in the context of developing imaging agents for prostate cancer []. The synthesis involves several steps and utilizes a novel alkylating reagent, 2-bromo-N-[4-nitro-3-(trifluoromethyl)phenyl]-acetamide. This reagent enables the conjugation of various ligands, such as cysteine, histidine, and imidazole, to a flutamide derivative, creating a targeting molecule. While the specific synthesis pathway for this particular compound isn't detailed in the provided literature, it likely involves reacting the flutamide derivative with an appropriately functionalized imidazole derivative followed by further modifications to install the desired substituents.
The primary research application of 2-((1-(2-Amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide, as suggested by the literature, is as a potential targeting agent for the development of single-photon emission computed tomography (SPECT) imaging agents for prostate cancer []. Its ability to bind to the androgen receptor, coupled with the possibility of radiolabeling, makes it a suitable candidate for further investigation in this area.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2